(2-Methylphenoxy)acetyl chloride

Description

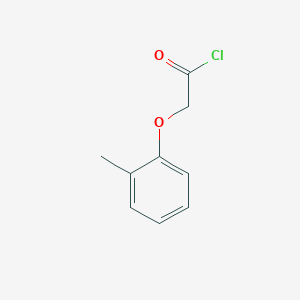

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUPIOFRAVBUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493508 | |

| Record name | (2-Methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15516-43-5 | |

| Record name | (2-Methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methylphenoxy)acetyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Methylphenoxy)acetyl Chloride

Abstract

(2-Methylphenoxy)acetyl chloride (CAS No. 15516-43-5) is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis.[1][2] Characterized by a (2-methylphenoxy) group attached to an acetyl chloride moiety, its chemical behavior is dominated by the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and significant applications. We delve into the mechanisms of its key reactions—including hydrolysis, esterification, amidation, and Friedel-Crafts acylation—and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of this versatile compound.

Introduction

(2-Methylphenoxy)acetyl chloride belongs to the acid halide class of organic compounds. Structurally, it is a derivative of acetic acid where one methyl hydrogen is replaced by a 2-methylphenoxy group, and the hydroxyl group is substituted with a chlorine atom. This structure confers significant reactivity, primarily due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[3]

Its principal utility lies in its function as a precursor for introducing the (2-methylphenoxy)acetyl group into various molecules.[1] This capability is widely exploited in the agrochemical sector for the synthesis of phenoxy herbicides and is of growing interest in the pharmaceutical industry for the development of novel therapeutic agents.

Physicochemical Properties

(2-Methylphenoxy)acetyl chloride is a colorless to light yellow liquid with a pungent odor.[1] Like other acyl chlorides, it is volatile and fumes in moist air due to hydrolysis, which produces hydrochloric acid and the parent carboxylic acid.[4][5] It is soluble in common aprotic organic solvents like ethers and chloroform but reacts violently with water and other protic solvents such as alcohols.[1][6]

Table 1: Core Physicochemical Data for (2-Methylphenoxy)acetyl chloride

| Property | Value | Source(s) |

| CAS Number | 15516-43-5 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molar Mass | 184.62 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 52 °C (126 °F) | |

| Density | 1.104 g/cm³ at 25 °C (77 °F) | |

| Solubility | Soluble in ether, chloroform; Insoluble in water (reacts) | [1] |

Synthesis of (2-Methylphenoxy)acetyl chloride

Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common laboratory and industrial method involves the treatment of the parent carboxylic acid, (2-Methylphenoxy)acetic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Caption: Synthesis of (2-Methylphenoxy)acetyl chloride from its parent carboxylic acid.

Protocol 1: General Synthesis from (2-Methylphenoxy)acetic Acid

-

Preparation: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂) with (2-Methylphenoxy)acetic acid (1.0 eq.).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 1.5-2.0 equivalents, either neat or in an inert solvent like dichloromethane or toluene.

-

Reaction: Gently heat the mixture to reflux (approximately 70-80°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Purification: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude (2-Methylphenoxy)acetyl chloride can be further purified by fractional vacuum distillation to yield the final product.

Chemical Reactivity and Mechanisms

The reactivity of (2-Methylphenoxy)acetyl chloride is defined by the nucleophilic addition-elimination mechanism.[3][7][8] A nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: The general nucleophilic addition-elimination mechanism for acyl chlorides.

Hydrolysis

(2-Methylphenoxy)acetyl chloride reacts vigorously with water to form (2-Methylphenoxy)acetic acid and hydrochloric acid.[6] This reaction is typically undesirable and necessitates handling the compound under anhydrous conditions.[6]

Esterification

The reaction with alcohols produces esters and is a cornerstone of its synthetic utility.[7] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl byproduct and drives the reaction to completion.[4]

Protocol 2: Ester Synthesis with Ethanol

-

Setup: Dissolve (2-Methylphenoxy)acetyl chloride (1.0 eq.) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0°C.

-

Addition: Add pyridine (1.1 eq.) followed by the dropwise addition of a solution of ethanol (1.05 eq.) in dichloromethane.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Workup: Quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.

Amidation

Reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively.[7] Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct.

Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), (2-Methylphenoxy)acetyl chloride can acylate aromatic rings.[9][10] The Lewis acid coordinates with the chlorine atom, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[11][12] This reaction is a powerful method for forming C-C bonds and synthesizing aryl ketones.[10][13]

Key Applications

The primary application of (2-Methylphenoxy)acetyl chloride is as a reactive intermediate for synthesizing more complex molecules.

Caption: Major synthetic transformations of (2-Methylphenoxy)acetyl chloride.

Agrochemicals

This compound is structurally related to the synthesis of phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid).[14][15] While MCPA itself is typically synthesized from 2-methyl-4-chlorophenol and chloroacetic acid, (2-Methylphenoxy)acetyl chloride serves as a key precursor for creating various ester and amide derivatives of related compounds, which can modulate properties like solubility, soil mobility, and biological activity.[14][16]

Pharmaceuticals and Fine Chemicals

The (2-methylphenoxy)acetyl moiety is a structural motif found in various biologically active molecules. The high reactivity of the acetyl chloride allows for its efficient incorporation into complex molecular scaffolds during the synthesis of potential drug candidates and other high-value fine chemicals.[1][17]

Safety and Handling

(2-Methylphenoxy)acetyl chloride is a corrosive and hazardous substance that must be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, a face shield, and a flame-retardant lab coat.[18] All manipulations should be performed in a well-ventilated chemical fume hood.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, heat, and sources of ignition.[1][6][18] It should be stored under an inert gas atmosphere as it hydrolyzes readily.

-

Hazards: The compound causes severe skin burns and eye damage. Inhalation can irritate the respiratory tract. It reacts violently with water, releasing corrosive HCl gas.[6][19]

-

Disposal: Waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It should be treated as hazardous chemical waste.

Conclusion

(2-Methylphenoxy)acetyl chloride is a highly valuable and reactive chemical intermediate. Its utility is centered on the electrophilic nature of its acyl chloride group, which enables efficient acylation of a wide range of nucleophiles. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of agrochemicals, pharmaceuticals, and other complex organic molecules. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound.

References

- (2-methylphenoxy)acetyl chloride - ChemBK. (2024, April 9). ChemBK.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- MCPA - Wikipedia. Wikipedia.

- (2-methylphenoxy)acetyl chloride | CAS 15516-43-5 | SCBT. Santa Cruz Biotechnology.

- Safety Data Sheet - ChemScene. (2025, February 19). ChemScene.

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

- Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Friedel–Crafts reaction - Wikipedia. Wikipedia.

- Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. Benchchem.

- (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem.

- Friedel-Crafts Alkylation and Acyl

- Friedel–Crafts Acyl

- Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).

- Acetyl chloride - Wikipedia. Wikipedia.

- Friedel-Crafts Acyl

- A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams.

- ACETYL CHLORIDE, Ethanoyl chloride. Shandong Kairui Chemistry Co., Ltd.

- Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts.

- Acyl Chlorides (A-Level). ChemistryStudent.

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. merckmillipore.com [merckmillipore.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. MCPA - Wikipedia [en.wikipedia.org]

- 15. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. krwater.com [krwater.com]

- 18. chemscene.com [chemscene.com]

- 19. nj.gov [nj.gov]

A Senior Application Scientist's Technical Guide to (2-Methylphenoxy)acetyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

(2-Methylphenoxy)acetyl chloride (CAS No. 15516-43-5) is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis.[1] Its bifunctional nature, combining the reactivity of an acyl chloride with the specific steric and electronic properties of the 2-methylphenoxy moiety, makes it a valuable precursor for a range of target molecules. This guide provides an in-depth examination of its synthesis, reactivity, applications, and handling, grounded in established chemical principles and laboratory practice. As an acyl chloride, it is a more potent acylating agent than its corresponding carboxylic acid, enabling reactions to proceed more rapidly and often to completion, which is a significant advantage in multistep synthesis.[2][3]

The primary utility of this compound lies in its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon, facilitating the formation of esters, amides, and other carboxylic acid derivatives.[2] This reactivity is the cornerstone of its application in the agrochemical sector, particularly in the synthesis of phenoxy herbicides, and holds potential for the development of novel pharmaceutical and fine chemical products.[1][4]

Physicochemical and Structural Data

A comprehensive understanding of a reagent begins with its fundamental properties. The data for (2-Methylphenoxy)acetyl chloride is summarized below.

| Property | Value | Source(s) |

| CAS Number | 15516-43-5 | [5] |

| Molecular Formula | C₉H₉ClO₂ | [5] |

| Molecular Weight | 184.62 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent | [1] |

| Synonyms | 2-(o-Tolyloxy)acetyl chloride, (2-methylphenoxy)acetic acid chloride | [6] |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform); insoluble in water. | [1] |

| Reactivity | Reacts readily, often violently, with water and other nucleophiles. | [1][7][8] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; O_ether [label="O"]; C_alpha [label="CH₂"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; Cl [label="Cl"];

// Benzene ring with methyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C_Me [len=1.5]; C2 -- O_ether [len=1.5];

// Acetyl chloride side chain O_ether -- C_alpha [len=1.5]; C_alpha -- C_carbonyl [len=1.5]; C_carbonyl -- O_carbonyl [style=filled, penwidth=3, len=1.5]; C_carbonyl -- Cl [len=1.5];

// Position nodes for a clear structure C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; C_Me [pos="-2.6,-0!"]; O_ether [pos="2.6,-0!"]; C_alpha [pos="3.9,-0.75!"]; C_carbonyl [pos="5.2,-0!"]; O_carbonyl [pos="6.5,-0.75!"]; Cl [pos="5.2,1.5!"]; }

Caption: Chemical structure of (2-Methylphenoxy)acetyl chloride.

Synthesis and Purification

The most direct and common laboratory synthesis of (2-Methylphenoxy)acetyl chloride involves the chlorination of its parent carboxylic acid, (2-methylphenoxy)acetic acid.[2] This transformation is a cornerstone of organic synthesis, leveraging specific chlorinating agents to activate the carboxyl group.

Synthetic Rationale and Reagent Choice

The conversion of a carboxylic acid to an acyl chloride is necessary because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Chlorinating agents replace the -OH with a chlorine atom, which is an excellent leaving group, thereby dramatically increasing the electrophilicity of the carbonyl carbon.[2]

Commonly used reagents for this purpose include:

-

Thionyl chloride (SOCl₂): Highly effective and widely used. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[2]

-

Phosphorus pentachloride (PCl₅): A solid reagent that also works well. The solid byproduct, phosphoryl chloride (POCl₃), has a boiling point that may be close to the product, potentially complicating distillation.[2]

-

Oxalyl chloride ((COCl)₂): A milder and often more efficient reagent, but it is more expensive and toxic.

For both efficacy and ease of purification, thionyl chloride is frequently the reagent of choice for this scale of synthesis. The reaction must be conducted under anhydrous conditions, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[7][8]

Caption: General workflow for the synthesis of (2-Methylphenoxy)acetyl chloride.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of (2-Methylphenoxy)acetyl chloride from (2-methylphenoxy)acetic acid using thionyl chloride.

Materials:

-

(2-Methylphenoxy)acetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous toluene or dichloromethane (as solvent)

-

An inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove moisture.

-

Charging the Flask: Charge the flask with (2-methylphenoxy)acetic acid and the anhydrous solvent.

-

Reagent Addition: Slowly add thionyl chloride to the flask at room temperature with stirring. The addition is often exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Causality Note: Removing excess SOCl₂ is critical as it can co-distill with the product.

-

Purification: The crude product is purified by vacuum distillation to yield (2-Methylphenoxy)acetyl chloride as a clear liquid.

Chemical Reactivity and Mechanistic Insights

The chemistry of (2-Methylphenoxy)acetyl chloride is dominated by the nucleophilic acyl substitution reaction. This is a two-step mechanism: nucleophilic addition followed by elimination.[2][9]

Mechanism Rationale: The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. A nucleophile attacks this carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[9][10] This intermediate is unstable and collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).[11]

Caption: Generalized mechanism of nucleophilic acyl substitution.

Key Reactions:

-

Hydrolysis: Reacts with water to form the parent (2-methylphenoxy)acetic acid and HCl. This is why anhydrous conditions are crucial during its synthesis and storage.[2]

-

Reaction with Alcohols (Alcoholysis): Reacts with alcohols to form esters and HCl. This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[3][11][12]

-

Reaction with Amines (Aminolysis): Reacts vigorously with primary and secondary amines to form amides.[2][13] Two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[14][15][16]

Applications in Agrochemical Synthesis

The most significant industrial application of (2-Methylphenoxy)acetyl chloride is as a precursor to phenoxy herbicides, particularly 2-methyl-4-chlorophenoxyacetic acid (MCPA).[17][18] While MCPA itself is typically synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid, related derivatives can be accessed via the acyl chloride.[18] The acyl chloride route provides a versatile method for creating a library of ester and amide derivatives for structure-activity relationship (SAR) studies, aiming to discover compounds with improved efficacy, selectivity, or environmental profiles.[4]

Experimental Protocol: Amide Synthesis

This protocol details the synthesis of N-ethyl-2-(2-methylphenoxy)acetamide, a representative amide, demonstrating the utility of the title compound.

Materials:

-

(2-Methylphenoxy)acetyl chloride (1.0 eq)

-

Ethylamine (2.2 eq, as a solution in THF or as a condensed gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve (2-Methylphenoxy)acetyl chloride in the anhydrous solvent. Cool the flask to 0 °C in an ice bath. Causality Note: Cooling is essential to control the highly exothermic reaction between the acyl chloride and the amine.[14]

-

Amine Addition: Slowly add the ethylamine solution to the stirred acyl chloride solution. A white precipitate (ethylammonium chloride) will form immediately.[14][15]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

-

Quenching and Extraction: Dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess ethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

Purification: The resulting crude amide can be purified by recrystallization or column chromatography to yield the final product.

Safety, Handling, and Storage

(2-Methylphenoxy)acetyl chloride is a hazardous chemical that requires careful handling.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[19][20] It is a lachrymator (causes tearing). It reacts violently with water, releasing corrosive hydrogen chloride gas.[8][19]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[20][21]

-

Handling: Use only oven-dried glassware and handle under an inert atmosphere to prevent hydrolysis.[19] Avoid inhalation of vapors and direct contact with skin and eyes.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, moisture, and sources of ignition.[21] The container should be kept under an inert atmosphere.

-

Spills and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste. Do not use water to clean up spills.[20] All waste must be disposed of according to local, regional, and national regulations.

References

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

-

Save My Exams. (2025). Acyl chlorides and alcohols - A Level Chemistry. [Link]

-

Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

-

Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Simulated reference based on common knowledge presented in search result [https://www.chem.ucla.edu/~harding/IGOC/A/acylchloride01.php])

-

Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

-

ChemBK. (2024). (2-methylphenoxy)acetyl chloride - Introduction. [Link]

-

PubChem. (n.d.). MCPA. [Link]

-

Wikipedia. (n.d.). MCPA. [Link]

- Google Patents. (2013).

-

Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

-

Google Patents. (2013). WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. [Link]

- Google Patents. (2013).

-

Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. (Simulated reference based on general acetylation procedures described in the document). [Link]

-

Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. [Link]

- Google Patents. (n.d.). CN101941903B - Method for producing 2-methyl-4-MCPA.

- Google Patents. (n.d.).

-

NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST WebBook. [Link]

-

NIST. (n.d.). Acetyl chloride, phenoxy-. NIST WebBook. [Link]

-

Wikipedia. (n.d.). Acyl chloride. [Link]

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. [Link]

- Google Patents. (n.d.). CN101880271A - Synthesis method of 2-thiophene acetylchloride.

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Chemplayer. (2023, March 9). Synthesis of Acetyl Chloride without any chlorinating agent!! [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride.

-

Wikipedia. (n.d.). Chloroacetyl chloride. [Link]

-

Common Organic Chemistry. (n.d.). Acetyl Chloride. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. savemyexams.com [savemyexams.com]

- 3. savemyexams.com [savemyexams.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. (2-Methylphenoxy)acetyl chloride | CymitQuimica [cymitquimica.com]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acid chlorides and acid anhydrides react with alcohols to make esters [almerja.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 13. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. deq.mt.gov [deq.mt.gov]

- 18. MCPA - Wikipedia [en.wikipedia.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. fishersci.com [fishersci.com]

- 21. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Synthesis of (2-Methylphenoxy)acetyl Chloride from o-Cresol

Executive Summary

(2-Methylphenoxy)acetyl chloride is a pivotal chemical intermediate, instrumental in the synthesis of a range of fine chemicals, pharmaceuticals, and agrochemicals, notably phenoxy herbicides.[1] This guide provides a comprehensive, in-depth technical overview for its synthesis, commencing from the readily available precursor, o-cresol. The synthesis is presented as a robust two-step process: the formation of (2-Methylphenoxy)acetic acid via Williamson ether synthesis, followed by its conversion to the target acyl chloride using thionyl chloride.

This document is structured to provide researchers, chemists, and drug development professionals with not only a detailed, reproducible protocol but also a deep understanding of the underlying chemical principles, optimization strategies, and critical safety considerations. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for laboratory and process development applications.

Overall Synthetic Strategy

The transformation of o-cresol into (2-Methylphenoxy)acetyl chloride is efficiently achieved in two sequential, high-yielding steps.

-

Step 1: Williamson Ether Synthesis. o-Cresol is first deprotonated with a strong base to form the corresponding phenoxide. This potent nucleophile then displaces the chloride from chloroacetic acid (or its salt) to form the ether linkage, yielding the intermediate, (2-Methylphenoxy)acetic acid.[2][3]

-

Step 2: Acyl Chloride Formation. The carboxylic acid intermediate is subsequently treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert the carboxylic acid moiety into the more reactive acyl chloride.[4][5]

The complete workflow is illustrated below.

Caption: Overall two-step synthesis workflow from o-cresol.

Part I: Synthesis of (2-Methylphenoxy)acetic Acid

This initial step establishes the core phenoxyacetic acid structure. The reaction is a classic example of the Williamson ether synthesis, adapted for phenols.

Chemical Principle and Mechanism

The synthesis hinges on the nucleophilic substitution (Sɴ2) reaction between the sodium salt of o-cresol (o-cresolate) and sodium chloroacetate.

-

Deprotonation: o-Cresol, being weakly acidic, is readily deprotonated by a strong base like sodium hydroxide (NaOH) to form the sodium o-cresolate. This step is critical as the resulting phenoxide is a much stronger nucleophile than the parent phenol.

-

Nucleophilic Attack: The o-cresolate anion then attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride ion and forming a new carbon-oxygen ether bond.[2]

-

Acidification: The reaction yields the sodium salt of the product, which is then acidified in the work-up step to precipitate the final carboxylic acid.[6]

Experimental Protocol

This protocol is synthesized from established procedures for phenoxyacetic acid derivatives.[3][6][7]

Table 1: Reagents and Conditions for (2-Methylphenoxy)acetic Acid Synthesis

| Reagent/Parameter | Molar Equiv. | Amount | CAS Number | Notes |

| o-Cresol | 1.0 | 54.0 g (0.5 mol) | 95-48-7 | Starting material. |

| Sodium Hydroxide | 2.1 | 42.0 g (1.05 mol) | 1310-73-2 | Used for phenoxide formation and chloroacetic acid neutralization. |

| Chloroacetic Acid | 1.05 | 49.6 g (0.525 mol) | 79-11-8 | Electrophile. Highly corrosive. |

| Deionized Water | - | ~500 mL | - | Solvent and for work-up. |

| Hydrochloric Acid (conc.) | - | As needed | 7647-01-0 | For final product precipitation. |

| Reaction Temp. | - | 100-110 °C | - | Reflux conditions. |

| Reaction Time | - | 3-4 hours | - | Monitor by TLC for completion. |

Step-by-Step Methodology:

-

Phenoxide Formation: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 42.0 g (1.05 mol) of sodium hydroxide in 250 mL of deionized water. Once dissolved and cooled slightly, add 54.0 g (0.5 mol) of o-cresol. Stir the mixture until a clear, homogeneous solution of sodium o-cresolate is formed.

-

Addition of Chloroacetic Acid: In a separate beaker, carefully dissolve 49.6 g (0.525 mol) of chloroacetic acid in 100 mL of deionized water. Slowly add this solution to the sodium o-cresolate solution in the reaction flask.

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Transfer the solution to a larger beaker and slowly acidify by adding concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A voluminous white precipitate of (2-Methylphenoxy)acetic acid will form.[6]

-

Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, often exceeding 85%.

Causality and Optimization Insights

-

Choice of Base: Sodium hydroxide is a cost-effective and efficient base for deprotonating the phenol. The use of slightly more than two equivalents ensures complete conversion of both the phenol and the chloroacetic acid to their respective sodium salts, facilitating the reaction in an aqueous medium.[6]

-

Temperature Control: While the reaction is conducted at reflux to ensure a reasonable rate, excessively high temperatures are not needed. The primary goal is to provide sufficient thermal energy for the Sɴ2 reaction to proceed efficiently.

-

pH Control: Maintaining a basic pH (typically 9-11) during the condensation is crucial.[3] This keeps the phenoxide as the active nucleophile and the chloroacetic acid as its carboxylate salt. The final acidification step is essential to protonate the carboxylate product, rendering it insoluble in water for easy isolation.[6]

Characterization of Intermediate

The identity and purity of the synthesized (2-Methylphenoxy)acetic acid (CAS 1878-49-5) can be confirmed by standard analytical techniques.

-

Melting Point: 155-157 °C

-

¹H NMR: Expected signals for aromatic protons, the methylene protons of the ether linkage, the methyl group protons, and the acidic proton of the carboxylic acid.[8]

-

IR Spectroscopy: Characteristic peaks include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid group, along with C-O ether stretches (~1220 cm⁻¹).[9][10]

Part II: Synthesis of (2-Methylphenoxy)acetyl Chloride

This second stage converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, a versatile intermediate for further functionalization.

Chemical Principle and Mechanism

The conversion of carboxylic acids to acyl chlorides is most effectively achieved using thionyl chloride (SOCl₂).[4][11] The mechanism proceeds through the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group.

-

Nucleophilic Attack: The oxygen of the carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[5]

-

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

-

Chloride Attack & Elimination: A chloride ion, either from the initial step or another SOCl₂ molecule, attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the departure of the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and a chloride ion. The proton is lost as hydrogen chloride (HCl) gas.[12][13]

The key advantage of this method is that the byproducts, SO₂ and HCl, are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4][11]

Caption: Mechanism for acyl chloride formation using thionyl chloride.

Experimental Protocol

Extreme caution must be exercised when working with thionyl chloride. All operations must be performed in a well-ventilated chemical fume hood. [14][15]

Table 2: Reagents and Conditions for Acyl Chloride Synthesis

| Reagent/Parameter | Molar Equiv. | Amount | CAS Number | Notes |

| (2-Methylphenoxy)acetic acid | 1.0 | 83.1 g (0.5 mol) | 1878-49-5 | Dried intermediate from Part I. |

| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | 89.2 g (0.75 mol) | 7719-09-7 | Reagent and solvent. Highly corrosive and water-reactive. |

| N,N-Dimethylformamide (DMF) | Catalytic | 1-2 drops | 68-12-2 | Catalyst (optional but recommended). |

| Reaction Temp. | - | 70-80 °C | - | Reflux temperature of SOCl₂. |

| Reaction Time | - | 2-3 hours | - | Monitor gas evolution. |

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried round-bottom flask with a reflux condenser fitted with a gas outlet tube connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases.

-

Reaction: Place 83.1 g (0.5 mol) of dry (2-Methylphenoxy)acetic acid into the flask. In the fume hood, carefully add 89.2 g (54 mL, 0.75 mol) of thionyl chloride. Add one drop of DMF as a catalyst.[11]

-

Heating: Gently heat the mixture to reflux (~75 °C). Gas evolution (HCl and SO₂) should be observed. Continue heating until the gas evolution ceases (typically 2-3 hours). The solution should become clear.

-

Removal of Excess Reagent: The excess thionyl chloride must be removed. This can be done by simple distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

-

Purification: The crude (2-Methylphenoxy)acetyl chloride is purified by fractional distillation under reduced pressure.[16] This step is crucial to separate the high-boiling product from any non-volatile impurities. The expected boiling point will be significantly higher than the starting carboxylic acid.

Causality and Optimization Insights

-

Anhydrous Conditions: The reaction is extremely sensitive to moisture. Thionyl chloride reacts violently with water, and the acyl chloride product will be hydrolyzed back to the carboxylic acid if water is present.[11][14] All glassware must be thoroughly dried.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess can also serve as the reaction solvent, eliminating the need for another anhydrous solvent.

-

Catalyst: While the reaction proceeds without a catalyst, catalytic amounts of DMF can significantly accelerate the rate by forming a more reactive Vilsmeier intermediate.[11]

-

Purification Method: Fractional distillation under vacuum is the standard and most effective method for purifying liquid acyl chlorides.[16] It prevents thermal decomposition that might occur at higher temperatures required for atmospheric distillation.

Characterization of Final Product

The final product, (2-Methylphenoxy)acetyl chloride (CAS 15516-43-5), is a liquid with a pungent odor.[1]

-

IR Spectroscopy: The most telling evidence of successful conversion is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).[17]

-

Handling for NMR: Acyl chlorides are reactive. For NMR analysis, an anhydrous deuterated solvent (e.g., CDCl₃) must be used, and the sample should be prepared quickly to minimize hydrolysis from atmospheric moisture.

Safety and Handling Precautions

The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.

Table 3: Hazard Summary and Safety Precautions

| Chemical | CAS Number | Key Hazards | Recommended Precautions |

| o-Cresol | 95-48-7 | Toxic, corrosive, combustible. Causes severe skin burns and eye damage. | Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood. |

| Chloroacetic Acid | 79-11-8 | Highly toxic, corrosive. Causes severe skin burns and eye damage. | Handle with extreme care in a fume hood. Use appropriate PPE. |

| Thionyl Chloride | 7719-09-7 | Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂).[14][18] Harmful if inhaled.[19] | MUST be handled in a chemical fume hood. Wear heavy-duty gloves, face shield, and lab coat. Ensure no contact with water or moisture. Have a base quench solution ready.[15][20] |

| Hydrochloric Acid | 7647-01-0 | Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. | Handle in a fume hood with appropriate PPE. |

Conclusion

The synthesis of (2-Methylphenoxy)acetyl chloride from o-cresol is a reliable and efficient two-step process that is fundamental to accessing a variety of more complex molecules. The Williamson ether synthesis provides the core phenoxyacetic acid structure, which is then readily activated to the acyl chloride using thionyl chloride. Success in this synthesis relies on a solid understanding of the reaction mechanisms, careful control of reaction parameters such as pH and temperature, and an unwavering commitment to rigorous safety practices, particularly when handling thionyl chloride. This guide provides the detailed framework and rationale necessary for researchers to confidently and safely execute this valuable chemical transformation.

References

- Vertex AI Search. mcpa.pdf.

- Vertex AI Search. MCPA - Grokipedia.

- Vertex AI Search. Carboxylic Acid + SOCl2 - ReactionWeb.io.

- Vertex AI Search. MCPA - Wikipedia.

- Vertex AI Search. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Vertex AI Search. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube.

- Vertex AI Search. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.

- Vertex AI Search. Phenoxyacetic acid - Wikipedia.

- Vertex AI Search. Phenoxyacetic acid synthesis - ChemicalBook.

- Vertex AI Search. The Synthesis and Chemical Profile of (2-Methylphenoxy)acetic Acid (1878-49-5).

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo.

- Vertex AI Search.

- Vertex AI Search. Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride - Benchchem.

- Vertex AI Search.

- Vertex AI Search. ICSC 1409 - THIONYL CHLORIDE.

- Vertex AI Search. THIONYL CHLORIDE - CAMEO Chemicals - NOAA.

- Vertex AI Search. (2-methylphenoxy)acetyl chloride - ChemBK.

- Vertex AI Search.

- Vertex AI Search. Acetic acid, (2-methylphenoxy)- - the NIST WebBook.

- Vertex AI Search. (2-methylphenoxy)acetyl chloride | CAS 15516-43-5 | SCBT.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. (2-Methylphenoxy)acetic acid 99 1878-49-5 - Sigma-Aldrich.

- Vertex AI Search. (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray.

- Vertex AI Search. Synthesis of 4-chloro-o-cresol - PrepChem.com.

- Vertex AI Search.

- Vertex AI Search. 2-(4-methylphenoxy)acetyl chloride (C9H9ClO2) - PubChemLite.

- Vertex AI Search. Acetyl chloride, phenoxy- - the NIST WebBook.

- Vertex AI Search. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum - ChemicalBook.

- Vertex AI Search. Technical Support Center: Purification of (4-Methylphenoxy)acetyl chloride - Benchchem.

- Vertex AI Search. acetyl chloride - Organic Syntheses Procedure.

- Vertex AI Search.

Sources

- 1. chembk.com [chembk.com]

- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 10. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [m.chemicalbook.com]

- 11. reactionweb.io [reactionweb.io]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

- 15. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Acetyl chloride, phenoxy- [webbook.nist.gov]

- 18. leap.epa.ie [leap.epa.ie]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Guide to the Synthesis of (2-Methylphenoxy)acetyl Chloride from (2-Methylphenoxy)acetic Acid

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of (2-Methylphenoxy)acetic acid, also known as MCPA, to its highly reactive and synthetically valuable derivative, (2-Methylphenoxy)acetyl chloride.[1] This transformation is a cornerstone reaction in organic synthesis, enabling the facile introduction of the (2-methylphenoxy)acetyl moiety into a wide array of molecules. This document details the underlying chemical principles, offers a comparative analysis of key chlorinating agents, and presents a detailed, field-proven experimental protocol using thionyl chloride. Emphasis is placed on mechanistic causality, process safety, and robust analytical characterization of the final product, ensuring a self-validating and reproducible methodology for researchers in the pharmaceutical and chemical industries.

Foundational Principles: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy in organic chemistry. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for many nucleophilic substitution reactions.[2] The primary objective of this synthesis is to replace the -OH group with a chlorine atom, an excellent leaving group. This transformation dramatically increases the reactivity of the carbonyl center, converting the relatively stable carboxylic acid into a highly reactive acyl chloride intermediate, primed for subsequent molecular elaboration.[3][4]

Chlorinating Reagents: A Comparative Analysis

Several reagents can effect the transformation of a carboxylic acid to an acyl chloride. The choice of reagent is critical and depends on factors such as substrate sensitivity, desired purity, and process scale. The most common and effective reagents are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).[5][6]

Thionyl Chloride (SOCl₂)

Thionyl chloride is often the reagent of choice for this conversion due to its efficiency and the convenient nature of its byproducts.[5][6] The reaction proceeds via a nucleophilic acyl substitution pathway.

Mechanism:

-

The carboxylic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.[3][7]

-

A chloride ion is eliminated, and subsequent deprotonation yields a reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl into a much better leaving group.[2][3]

-

The chloride ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon.[3][5]

-

This attack leads to the reformation of the carbonyl double bond and the departure of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, regenerating the catalyst.[5]

A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This allows them to be easily removed from the reaction mixture, driving the equilibrium toward the product side in accordance with Le Châtelier's principle.[5][8]

Caption: High-level overview of the conversion mechanism using thionyl chloride.

Other Reagents

-

Phosphorus Pentachloride (PCl₅): This solid reagent also reacts effectively with carboxylic acids. The byproducts are phosphorus oxychloride (POCl₃), a liquid with a boiling point of 106 °C, and HCl gas.[3][6] The separation of the desired acyl chloride from POCl₃ requires careful fractional distillation, which can be more complex than the thionyl chloride method.[9]

-

Phosphorus Trichloride (PCl₃): This liquid reagent produces the desired acyl chloride and phosphorous acid (H₃PO₃), a solid, as a byproduct.[6][9] While effective, the reaction stoichiometry requires three equivalents of the carboxylic acid for every one equivalent of PCl₃.

Data Summary: Reagent Comparison

| Reagent | Formula | Physical State | Byproducts | Boiling Point (°C) | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | 76 | Gaseous byproducts simplify purification.[6] | Highly corrosive and moisture-sensitive.[10] |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | 167 (sublimes) | Highly reactive. | Solid reagent can be difficult to handle; liquid byproduct (POCl₃) requires careful distillation.[9] |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃(s) | 76 | Non-volatile byproduct. | Stoichiometry requires 3:1 acid to reagent ratio. |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO(g), CO₂(g), HCl(g) | 63 | Volatile byproducts; can be used under milder conditions. | More expensive; often requires a catalyst (DMF). |

Experimental Protocol: Synthesis via Thionyl Chloride

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of (2-Methylphenoxy)acetyl chloride. All operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.[10][11]

Materials and Equipment

-

Reagents: (2-Methylphenoxy)acetic acid, Thionyl chloride (SOCl₂), Dry Toluene (or other inert solvent like Dichloromethane).

-

Glassware: Round-bottom flask, reflux condenser with a gas outlet adapter/drying tube (filled with CaCl₂ or Drierite), dropping funnel, heating mantle with stirrer, distillation apparatus.

-

Safety Equipment: Chemical-resistant gloves (e.g., nitrile over neoprene), safety goggles, face shield, lab coat.[12]

Step-by-Step Procedure

-

Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) to protect the moisture-sensitive reagents and product.[13]

-

Charging the Reactor: Charge the flask with (2-Methylphenoxy)acetic acid (1.0 eq). Add a minimal amount of a dry, inert solvent like toluene to facilitate stirring, if the acid is solid at room temperature.

-

Reagent Addition: Add thionyl chloride (typically 1.5 - 2.0 eq) to the dropping funnel. Add the SOCl₂ dropwise to the stirred solution of the carboxylic acid at room temperature. The reaction is often exothermic, and a cooling bath may be necessary to control the initial rate of addition.

-

Reaction: After the addition is complete, slowly heat the mixture to a gentle reflux (approx. 80-90 °C). The evolution of SO₂ and HCl gas should be apparent. The reaction progress can be monitored by the cessation of gas evolution. Maintain reflux for 2-4 hours or until the reaction is complete.

-

Workup & Isolation: Cool the reaction mixture to room temperature. The primary impurity is excess thionyl chloride. This can be removed by distillation at atmospheric pressure, as SOCl₂ has a boiling point of 76 °C.[14]

-

Purification: The crude (2-Methylphenoxy)acetyl chloride product is best purified by fractional distillation under reduced pressure.[13] This technique lowers the boiling point, preventing potential thermal degradation of the product. Collect the fraction corresponding to the boiling point of the desired acyl chloride.

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Product Characterization and Validation

Confirming the identity and purity of the synthesized (2-Methylphenoxy)acetyl chloride is a critical final step. A combination of spectroscopic techniques is employed for a comprehensive analysis.

| Technique | (2-Methylphenoxy)acetic acid (Starting Material) | (2-Methylphenoxy)acetyl chloride (Product) | Rationale for Change |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹) | No O-H stretch, Strong C=O stretch shifted to higher frequency (~1790-1815 cm⁻¹)[4] | Disappearance of the hydroxyl group and the inductive effect of the electron-withdrawing chlorine atom on the carbonyl bond.[4] |

| ¹H NMR | Acidic proton (O-H) signal (~10-13 ppm, broad), Protons alpha to C=O shift accordingly. | No acidic proton signal. Protons alpha to the carbonyl group (H-C-C=O) will experience a downfield shift due to the increased electronegativity of the acyl chloride group. | The -OH proton is replaced. The electronic environment of adjacent protons is altered by the C(O)Cl group. |

| ¹³C NMR | Carbonyl carbon (C=O) signal (~170-180 ppm). | Carbonyl carbon (C=O) signal is typically shifted slightly downfield (~160-180 ppm). | The change in the substituent on the carbonyl carbon from -OH to -Cl alters its chemical shift. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168.17. | Molecular ion peak (M⁺) at m/z = 186.62. | Replacement of -OH (mass 17) with -Cl (mass ~35.5) increases the molecular weight. A prominent peak corresponding to the acylium ion [M-Cl]⁺ is also expected. |

Critical Safety and Handling Protocols

Both the reagents and products involved in this synthesis are hazardous and demand strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): A highly toxic, corrosive, and moisture-sensitive liquid.[10][15] It reacts violently with water, releasing large quantities of toxic SO₂ and HCl gases.[11][16] It can cause severe burns upon skin contact and is a respiratory irritant.[11][15] All manipulations must be performed in a well-ventilated chemical fume hood.[10][15]

-

(2-Methylphenoxy)acetyl chloride: As an acyl chloride, it is corrosive and a lachrymator (tear-inducing). It will react with moisture (including humidity in the air) to hydrolyze back to the carboxylic acid, releasing HCl gas.[1][13] It should be stored in a tightly sealed container in a dry, cool place.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a face shield, safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.[12]

-

Waste Disposal: Unused thionyl chloride must be quenched carefully. This is typically done by slowly and cautiously adding the thionyl chloride to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) in a fume hood. The resulting neutralized solution can then be disposed of according to local institutional guidelines.

Conclusion

The conversion of (2-Methylphenoxy)acetic acid to (2-Methylphenoxy)acetyl chloride is a robust and essential synthetic transformation. By selecting thionyl chloride as the chlorinating agent, researchers can leverage a highly efficient reaction with the significant process advantage of gaseous byproducts, simplifying product isolation and purification. A thorough understanding of the underlying reaction mechanism, meticulous execution of the experimental protocol under strict safety controls, and comprehensive analytical validation are paramount to achieving a high yield of pure product. This guide provides the necessary framework for scientists to confidently and safely perform this valuable chemical synthesis.

References

-

JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 9). (2-methylphenoxy)acetyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

New Jersey Department of Health. (2000, April). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

ICSC. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

-

PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

-

Save My Exams. (2026, January 13). Test for Acyl Chlorides. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]

-

ACS Publications - Analytical Chemistry. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Removal of herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and nanofiltration. Retrieved from [Link]

-

VU Research Repository. (n.d.). Removal of herbicide 2-methyl-4- chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and nanofiltration. Retrieved from [Link]

-

Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methoxyethoxyacetyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of MCPA (4-chloro-2-methyphenoxy acetic acid) removal in two types of constructed wetlands. Retrieved from [Link]

-

Minnesota Pollution Control Agency. (2018, December 1). Alternatives for addressing chloride in wastewater effluent. Retrieved from [Link]

-

Brainly.in. (2020, October 27). when acetic acid reacts with thionyl chloride it gives. Retrieved from [Link]

-

Minnesota Pollution Control Agency. (n.d.). Statewide Chloride Management Plan Report. Retrieved from [Link]

-

Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

- Google Patents. (n.d.). US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.in [brainly.in]

- 9. prepchem.com [prepchem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 12. nj.gov [nj.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. actylislab.com [actylislab.com]

- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Methylphenoxy)acetyl chloride

Abstract

(2-Methylphenoxy)acetyl chloride is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its purity and structural integrity are paramount for ensuring the efficacy and safety of the final products. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the theoretical underpinnings, detailing experimental protocols, and interpreting the resulting data, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Need for Rigorous Spectroscopic Analysis

In the landscape of chemical synthesis, the unambiguous identification of molecular structure and the confirmation of purity are non-negotiable. For a reactive intermediate like (2-Methylphenoxy)acetyl chloride, this rigor is even more critical. Spectroscopic methods provide a non-destructive window into the molecular world, allowing for the precise mapping of functional groups, atomic connectivity, and molecular mass. This guide is structured to walk the user through an integrated spectroscopic workflow, demonstrating how data from IR, NMR, and MS converge to provide a complete and confident characterization of (2-Methylphenoxy)acetyl chloride.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. (2-Methylphenoxy)acetyl chloride, with the molecular formula C₉H₉ClO₂, possesses an ortho-substituted aromatic ring, an ether linkage, and a highly reactive acyl chloride functional group. Each of these structural features will give rise to characteristic signals in the various spectra.

Caption: Key fragmentation pathways for (2-Methylphenoxy)acetyl chloride in EI-MS.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique validates the others, leading to an unambiguous structural confirmation.

Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.

Conclusion

The spectroscopic characterization of (2-Methylphenoxy)acetyl chloride is a clear and illustrative process when approached systematically. Infrared spectroscopy provides rapid confirmation of the key acyl chloride and ether functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity, confirming the ortho-substitution pattern and the overall carbon-hydrogen skeleton. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic signature, and supports the structure through predictable fragmentation patterns. Together, these techniques form a self-validating system that provides the high-confidence data required for quality control, reaction monitoring, and regulatory submission in the chemical and pharmaceutical industries.

References

-

NMR Spectroscopy of Benzene Derivatives . Moodle @ NC State University. [Link]

-

Fragmentation and Interpretation of Spectra . De La Salle University. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) . Rogue Chem via YouTube. [Link]

-

NMR Spectroscopy of Benzene Derivatives . JoVE (Journal of Visualized Experiments). [Link]

-

Spectroscopic Analysis: Acyl Chlorides . University of Calgary. [Link]

-

Fragmentation in mass spectrometry . Organic Spectroscopy International. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-La Crosse. [Link]

-

Spectral Characteristics of the Benzene Ring . Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols . Chemistry Learning by Dr. Anshika Singh via YouTube. [Link]

-

Infrared Spectroscopy . University of Colorado Boulder. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

The infrared spectra and vibrational assignments of the acetyl halides . Journal of the Chemical Society B: Physical Organic. [Link]

-

Infrared spectra of acid chlorides . Blogger (Chemistry Section). [Link]

-

Approximating Proton NMR Chemical Shifts . University of Wisconsin-Platteville. [Link]

-

A Convenient and Accurate Method for the Determination of NMR Chemical Shifts . Journal of Organic Chemistry. [Link]

-

(2-methylphenoxy)acetyl chloride . ChemBK. [Link]

-

Acetyl chloride, phenoxy- . NIST WebBook. [Link]

Navigating the Reactivity of (2-Methylphenoxy)acetyl Chloride: A Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

(2-Methylphenoxy)acetyl chloride, a key reagent in organic synthesis, presents a dual nature: its high reactivity is valuable for creating novel molecules, but it also necessitates a thorough understanding of its potential hazards. This in-depth guide provides a technical framework for the safe handling, storage, and disposal of (2-Methylphenoxy)acetyl chloride, grounded in the principles of chemical reactivity and laboratory safety. This document moves beyond a simple checklist of precautions to explain the rationale behind each recommendation, empowering researchers to make informed decisions and foster a culture of safety.

Chemical and Physical Identity: Understanding the Molecule

(2-Methylphenoxy)acetyl chloride (CAS 15516-43-5) is a colorless to light yellow liquid with a characteristic pungent odor.[1] Its molecular structure, featuring a reactive acyl chloride group attached to a phenoxyacetic acid derivative, dictates its chemical behavior and, consequently, its safety profile.

| Property | Value | Source |

| CAS Number | 15516-43-5 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent | [1] |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform); insoluble in water.[1] |

Hazard Identification and the Chemistry of Risk

The primary hazards associated with (2-Methylphenoxy)acetyl chloride stem from its acyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous and exothermic reaction.

GHS Hazard Classification for (2-Methylphenoxy)acetyl chloride:

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. |

(Source: Abound Chemicals[3])

Reactivity with Water and Other Nucleophiles

The most significant and immediate hazard is the violent reaction of (2-Methylphenoxy)acetyl chloride with water and other protic solvents (e.g., alcohols). This hydrolysis reaction is rapid and exothermic, producing (2-Methylphenoxy)acetic acid and corrosive hydrogen chloride (HCl) gas.[1][4] The released HCl gas can cause severe respiratory irritation and contributes to the corrosive nature of the compound in the presence of moisture.

Hydrolysis of (2-Methylphenoxy)acetyl chloride.

This inherent reactivity underscores the critical importance of maintaining a dry environment during handling and storage.

Corrosivity and Irritation

Direct contact with (2-Methylphenoxy)acetyl chloride can cause severe skin and eye irritation.[1][3] This is due to the compound's ability to react with moisture on the skin and in the eyes, generating hydrochloric acid. Prolonged or repeated exposure can lead to chemical burns. Inhalation of vapors or aerosols will irritate the respiratory tract, potentially causing coughing, shortness of breath, and inflammation.[3]

Incompatible Materials

To prevent hazardous reactions, (2-Methylphenoxy)acetyl chloride should be kept away from:

-

Water and moisture: Leads to violent hydrolysis and the release of HCl gas.[4]

-

Alcohols: Reacts to form esters and HCl gas.

-

Strong bases (e.g., sodium hydroxide, potassium carbonate): Can cause a violent reaction.

-

Oxidizing agents: Increases the risk of fire.[1]

-

Amines: Reacts to form amides and HCl gas.

A Proactive Approach to Safety: The Hierarchy of Controls

A robust safety protocol for handling (2-Methylphenoxy)acetyl chloride is built on the hierarchy of controls, which prioritizes the most effective measures for risk reduction.

Hierarchy of controls for managing chemical risks.

Engineering Controls: The First Line of Defense

All manipulations of (2-Methylphenoxy)acetyl chloride must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any released vapors or aerosols. The fume hood sash should be kept as low as possible. A safety shower and eyewash station must be readily accessible.

Administrative Controls: Standard Operating Procedures and Training

-

Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for the use of (2-Methylphenoxy)acetyl chloride must be written and approved. This SOP should include all aspects of the workflow, from preparation to quenching and disposal.

-

Training: All personnel handling this reagent must be thoroughly trained on its hazards, the specific procedures outlined in the SOP, and emergency response protocols. This training should be documented.

-

Working alone: Avoid working alone when handling highly reactive chemicals.

Personal Protective Equipment (PPE): Essential for Direct Protection

The following PPE is mandatory when handling (2-Methylphenoxy)acetyl chloride:

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A face shield worn over safety goggles is highly recommended to protect against splashes.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough data for (2-Methylphenoxy)acetyl chloride, it is prudent to select gloves with known resistance to acyl chlorides, such as butyl rubber or laminate film gloves. Double-gloving is a good practice. Inspect gloves for any signs of degradation before and during use.

-

Lab Coat: A flame-resistant lab coat is essential.

-

Closed-toe shoes and long pants: These are standard requirements in any laboratory setting.

-

-

Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an acid gas cartridge may be necessary.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines a general workflow for using (2-Methylphenoxy)acetyl chloride in a reaction. This should be adapted to your specific experimental needs and incorporated into your lab's SOP.

Preparation:

-

Gather all materials: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Inert atmosphere: Assemble the reaction apparatus under an inert atmosphere. This is crucial to prevent hydrolysis from atmospheric moisture.

-

Solvent handling: Use anhydrous solvents.

-

Reagent transfer: Transfer (2-Methylphenoxy)acetyl chloride using a syringe or cannula under an inert atmosphere.

Reaction:

-

Temperature control: Many reactions involving acyl chlorides are exothermic. Use an ice bath or other cooling method to control the reaction temperature, especially during the addition of the acyl chloride.

-

Slow addition: Add the (2-Methylphenoxy)acetyl chloride to the reaction mixture slowly and dropwise to maintain control over the reaction rate and temperature.

Work-up and Quenching:

-

Cool the reaction: Before quenching, cool the reaction mixture in an ice bath.

-

Quenching: Slowly and carefully add a quenching agent. For unreacted acyl chloride, a common method is the slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate. Be prepared for gas evolution (CO₂). Perform this step in the fume hood.

Emergency Procedures: Preparedness is Paramount

A general workflow for responding to chemical incidents.

| Emergency Situation | First Aid and Response |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. For small spills, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use combustible materials. Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not use water to clean up the spill.[4] |

| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do NOT use water, as it will react violently with the acyl chloride.[4] |

Storage and Disposal: Long-Term Safety and Responsibility

Storage:

-

Store (2-Methylphenoxy)acetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials, particularly water, moisture, and strong bases.[1][4]

-

The storage area should be a designated corrosives cabinet.

Disposal:

-

Dispose of (2-Methylphenoxy)acetyl chloride and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

-

Do not dispose of this chemical down the drain.

-

Unreacted (2-Methylphenoxy)acetyl chloride can be slowly added to a stirred, cooled solution of sodium bicarbonate to hydrolyze it before disposal. This should be done in a fume hood.

Conclusion: A Commitment to Safe Science

(2-Methylphenoxy)acetyl chloride is a powerful tool in the arsenal of the synthetic chemist. By understanding its chemical reactivity and adhering to the principles of safe laboratory practice, researchers can mitigate the risks associated with its use. This guide serves as a technical resource to foster a proactive safety culture, ensuring that scientific advancement and the well-being of laboratory personnel go hand in hand.

References